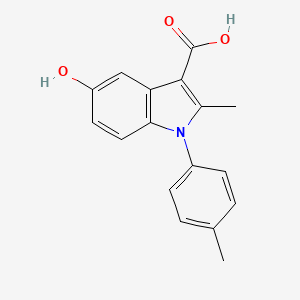

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonyl compounds involves several steps, including N-oxidation, one-pot synthesis, and chlorination. For instance, the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, involves N-oxidation of 2,3-lutidine with a catalytic quantity of RuCl3 in the presence of oxygen, followed by a series of reactions leading to the final chlorinated product . Similarly, the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols involves an acid-catalyzed reaction with 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, indicating that sulfonyl groups can be introduced into pyrrolidine rings under mild conditions .

Molecular Structure Analysis

The molecular structure and conformation of sulfonyl compounds can be complex, as demonstrated by the study of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide. This compound was analyzed using X-ray crystallography and AM1 molecular orbital methods, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group . This suggests that the compound "2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine" may also exhibit a complex structure with potential intramolecular interactions.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound "this compound," but they do describe reactions involving sulfonyl groups. For example, the selective inhibition of cyclooxygenase isozymes by 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines indicates that sulfonyl-containing compounds can participate in biologically relevant interactions . This could imply that the compound may also engage in specific chemical reactions based on the presence of the sulfonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl compounds are influenced by their molecular structure. The crystal structure analysis of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide provides insights into the potential solvation and hydrogen bonding capabilities of such compounds . Although the exact properties of "this compound" are not discussed, it can be inferred that similar sulfonyl compounds exhibit solvation behavior and may form hydrogen bonds, which could affect their solubility, stability, and reactivity.

Applications De Recherche Scientifique

Novel Synthesis and Pharmaceutical Impurities

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine has been explored in the context of novel synthetic pathways and the study of pharmaceutical impurities in proton pump inhibitors like omeprazole. Research has highlighted innovative methods for the synthesis of omeprazole and its related impurities, which play a critical role in the development of anti-ulcer drugs. These studies reveal the importance of understanding and controlling pharmaceutical impurities to enhance drug safety and efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Enzyme Inhibition and Drug Metabolism

Research into cytochrome P450 enzymes, which metabolize a wide range of drugs, has highlighted the potential of specific chemical inhibitors to influence drug metabolism and drug-drug interactions. Studies have focused on the selectivity and potency of these inhibitors, including compounds related to this compound, to improve the predictability of drug interactions and enhance therapeutic outcomes (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Antioxidant Defense and Cellular Regulation

The oxidation of methionine in proteins, a process in which compounds like this compound might play a role, is crucial for antioxidant defense and cellular regulation. This research suggests that the oxidation and subsequent reduction of methionine residues in proteins can protect against oxidative damage and regulate protein function, offering insights into new therapeutic targets for enhancing cellular resilience and health (Levine, Moskovitz, & Stadtman, 2000).

Advanced Oxidation Processes

Persulfate-based advanced oxidation processes, in which compounds like this compound could be involved, represent a promising alternative for water treatment. These processes activate peroxide bonds in persulfate precursors to degrade organic pollutants, offering a sustainable approach to address water contamination. The review critically examines the activation mechanisms, oxidizing species formation, and the impact of water parameters on the efficiency of these processes, highlighting the potential for practical applications (Lee, von Gunten, & Kim, 2020).

Propriétés

IUPAC Name |

2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-3-methoxypyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S/c1-18-11-12(14-6-5-13-11)19-9-4-7-15(8-9)20(16,17)10-2-3-10/h5-6,9-10H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYXQCOGNNDVGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2546363.png)

![5,6-dimethyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2546364.png)

![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol](/img/structure/B2546367.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2546370.png)

![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2546371.png)

![1-(2-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2546372.png)

![2-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2546377.png)

![(1R,5S)-8-((2-ethoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2546380.png)